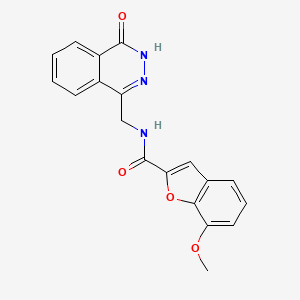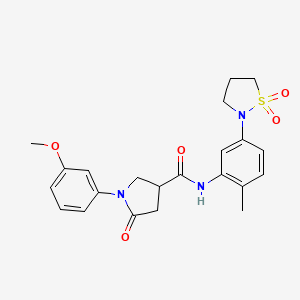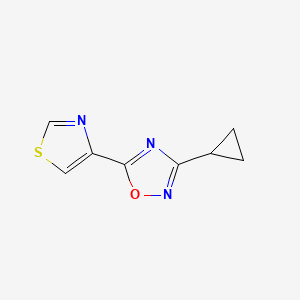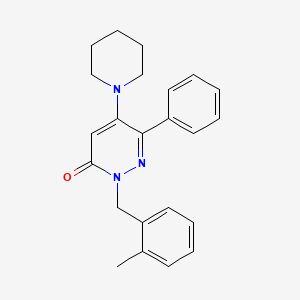
(E)-1-(2,6-difluorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2,6-difluorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C20H20F2N4O3 and its molecular weight is 402.402. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2,6-difluorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2,6-difluorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activity and Antiproliferative Effects
Compounds with urea or bis-urea functionalities bridged by substituted phenyl groups, similar in complexity to the query compound, have shown significant biological activities. For instance, certain urea derivatives have demonstrated potent antiproliferative effects against various cancer cell lines, including breast carcinoma cells. The presence of hydroxyphenyl or halogenphenyl substituents enhances these effects, highlighting the potential of such compounds in developing cancer therapeutics (Perković et al., 2016).
Anion Complexation and Supramolecular Chemistry
Macrocyclic bis(ureas), which feature structural motifs related to urea-based compounds, are utilized in anion complexation, indicating their potential in supramolecular chemistry. These compounds can form complexes with various anions, serving as complexing agents and highlighting their utility in designing novel materials and sensors (Kretschmer et al., 2014).
Antimicrobial Activity
Compounds bearing the quinazoline moiety and substituted phenyl groups have been explored for their antimicrobial properties. Such studies underscore the versatility of these compounds in addressing infectious diseases, providing a foundation for further exploration into novel antimicrobial agents (Patel & Shaikh, 2011).
Central Nervous System (CNS) Effects
Research into compounds with similar structural characteristics has also touched on the central nervous system, where specific urea derivatives exhibit effects on CNS activity. This points to potential applications in designing drugs targeting CNS disorders, further emphasizing the importance of structural motifs found in the query compound in medicinal chemistry (Pandey et al., 2008).
Eigenschaften
CAS-Nummer |
941895-20-1 |
|---|---|
Produktname |
(E)-1-(2,6-difluorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
Molekularformel |
C20H20F2N4O3 |
Molekulargewicht |
402.402 |
IUPAC-Name |
1-(2,6-difluorophenyl)-3-[3-(3-ethoxypropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C20H20F2N4O3/c1-2-29-12-6-11-26-18(13-7-3-4-10-16(13)23-20(26)28)25-19(27)24-17-14(21)8-5-9-15(17)22/h3-5,7-10H,2,6,11-12H2,1H3,(H2,24,25,27) |
InChI-Schlüssel |
PRHOWKBHEJUDSX-XIEYBQDHSA-N |
SMILES |
CCOCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=C(C=CC=C3F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(3-nitrophenyl)benzamide](/img/structure/B2687021.png)
![(4-ethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2687022.png)


![(6-Chloropyridin-3-yl)-[4-(pyridin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2687027.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2687030.png)
![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-5-phenylpentane-1,5-dione](/img/structure/B2687031.png)
![tert-butyl (3aR,8bR)-8-fluoro-4-oxo-1,3,3a,8b-tetrahydroindeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B2687033.png)
![7-ethyl-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2687036.png)
![(Z)-methyl 2-(6-acetamido-2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2687038.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2687041.png)